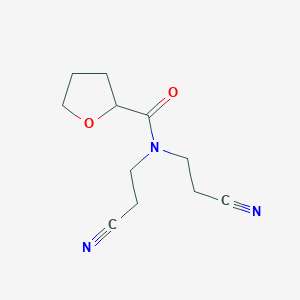![molecular formula C16H14ClNO6S B4119602 methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B4119602.png)
methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate
説明
Methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate, also known as MBC-3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
作用機序
The mechanism of action of methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate involves the inhibition of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. By inhibiting CA IX, methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate disrupts the pH balance of cancer cells, leading to their death. Additionally, methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate has been shown to have a number of biochemical and physiological effects, including the inhibition of CA IX, the disruption of the pH balance of cancer cells, and the inhibition of amyloid-beta peptide aggregation. Additionally, methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate has been found to have low toxicity in vitro, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of using methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate in lab experiments is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate has been found to have low toxicity in vitro, making it a safe compound to work with. However, one limitation of using methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
将来の方向性
There are several future directions for research on methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate, including the optimization of its synthesis method, the evaluation of its efficacy in vivo, and the exploration of its potential as a therapeutic agent for other diseases. Additionally, further research is needed to understand the mechanism of action of methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate and its potential side effects. Overall, methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate shows promise as a novel compound for the treatment of cancer and neurodegenerative diseases, and further research is warranted to fully explore its potential.
科学的研究の応用
Methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate has been studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and cancer research. It has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
methyl 4-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO6S/c1-22-16(19)10-2-4-12(17)13(8-10)18-25(20,21)11-3-5-14-15(9-11)24-7-6-23-14/h2-5,8-9,18H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUDXUKDOCZJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 5-benzyl-2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4119539.png)
![N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4119544.png)
![2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4119559.png)
![methyl 2-[6-bromo-3-(4-morpholinylcarbonyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]propanoate](/img/structure/B4119575.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4119582.png)
![4-[({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B4119583.png)
![2-[(5-bromo-2-thienyl)carbonyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4119589.png)

![N-(2,4-difluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4119615.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethyl-4-morpholinecarbothioamide](/img/structure/B4119621.png)
![N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4119624.png)
![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4119628.png)
![methyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4119635.png)